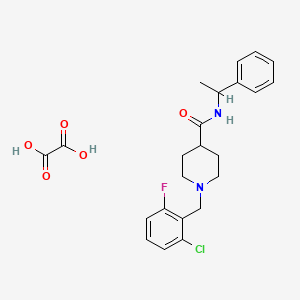![molecular formula C21H23ClFN3O B6104973 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as CINPA1, is a small molecule that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the mammalian protein arginine methyltransferase 5 (PRMT5), which plays a critical role in regulating gene expression and protein function.
Applications De Recherche Scientifique
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been used extensively in scientific research to investigate the role of PRMT5 in various biological processes. PRMT5 is involved in the regulation of gene expression, RNA splicing, and protein function, and dysregulation of this enzyme has been implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. This compound has been shown to inhibit PRMT5 activity in a dose-dependent manner, making it a valuable tool for studying the function of this enzyme in various biological systems.
Mécanisme D'action
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane binds to the active site of PRMT5 and inhibits its enzymatic activity by preventing the transfer of methyl groups to its substrates. This results in the inhibition of downstream signaling pathways that are regulated by PRMT5, leading to changes in gene expression and protein function. The exact mechanism of this compound inhibition of PRMT5 is still being investigated, but it is thought to involve the disruption of key interactions between the enzyme and its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various biological systems. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting that it may have potential as a therapeutic agent for cancer. In neuronal cells, this compound has been shown to enhance neurite outgrowth and synaptic plasticity, suggesting that it may have potential as a treatment for neurodegenerative disorders. Additionally, this compound has been shown to have antiviral activity against several RNA viruses, including Zika virus and Dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has several advantages as a research tool, including its potency and selectivity for PRMT5, as well as its ability to inhibit PRMT5 activity in a dose-dependent manner. However, there are also some limitations to its use in lab experiments. For example, this compound is a complex molecule that requires specialized knowledge and expertise to synthesize, and it may not be readily available to all researchers. Additionally, this compound may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One area of interest is the development of more potent and selective inhibitors of PRMT5, which could have potential as therapeutic agents for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of this compound inhibition of PRMT5 and its downstream effects on gene expression and protein function. Finally, there is a need for more research on the potential off-target effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane involves a series of chemical reactions that result in the formation of the final product. The method involves the use of various reagents and solvents, and the process is typically carried out under controlled conditions to ensure the purity and yield of the product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that this compound is a complex molecule that requires specialized knowledge and expertise to produce.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O/c22-19-12-17(6-9-24-19)20(27)26-11-8-21(15-26)7-1-10-25(14-21)13-16-2-4-18(23)5-3-16/h2-6,9,12H,1,7-8,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNILWQLUZREWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=NC=C3)Cl)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6104903.png)
![1-(1-azepanyl)-3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6104907.png)
![(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B6104913.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)


![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)